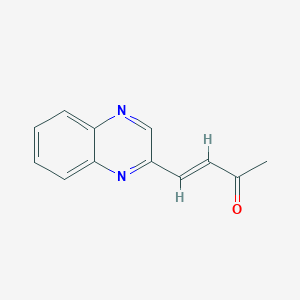

4-(Quinoxalin-2-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(E)-4-quinoxalin-2-ylbut-3-en-2-one |

InChI |

InChI=1S/C12H10N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-8H,1H3/b7-6+ |

InChI Key |

ICHOUCCWGSWNER-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |

Canonical SMILES |

CC(=O)C=CC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Quinoxalin 2 Yl but 3 En 2 One and Its Analogues

Convergent Synthesis Approaches

Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often efficient for creating diverse analogues by modifying one of the fragments.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Precursors

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of synthesizing precursors to 4-(quinoxalin-2-yl)but-3-en-2-one, these methods can be used to introduce the butenone side chain or a precursor to it onto a pre-formed quinoxaline (B1680401) ring.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. For instance, a halo-quinoxaline could be coupled with a boronic acid or ester derivative of but-3-en-2-one (B6265698). While direct Suzuki coupling to form the target compound is less common, this method is widely used to synthesize various substituted quinoxaline precursors. For example, 2-amino-bromopyridine can be reacted with 1-isopropylpyrazole-5-boronic acid pinacol (B44631) ester in a Suzuki coupling to form an intermediate that is then further functionalized. nih.gov

Heck Reaction: This reaction couples an unsaturated halide with an alkene. A potential pathway to a precursor could involve the reaction of a halo-quinoxaline with a suitable alkene, followed by further modification to yield the desired butenone structure.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 2-haloquinoxaline could be coupled with a protected form of but-3-yn-2-ol, followed by deprotection and rearrangement to furnish the enone moiety.

These cross-coupling reactions often employ palladium or copper catalysts and are crucial for building the complex molecular architecture of quinoxaline derivatives. thieme-connect.comnih.gov Iron-catalyzed cross-coupling reactions have also been developed as a cost-effective and environmentally friendly alternative. nih.govacs.org

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction is a direct and efficient method for forming the α,β-unsaturated ketone system found in this compound.

The general strategy involves the condensation of quinoxaline-2-carboxaldehyde with acetone (B3395972) or a related active methylene compound. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgyoutube.com The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield the conjugated enone. sigmaaldrich.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the withdrawing groups, can also be applied. wikipedia.orgorganic-chemistry.org

Divergent Synthesis from Quinoxaline Precursors

Divergent synthesis starts from a common intermediate and elaborates it into a variety of different products. rsc.org This approach is particularly useful for creating a library of analogues of this compound.

Aldol Condensation Variants

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. iitk.ac.inlibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a crossed or directed aldol condensation is employed.

This typically involves the reaction of a pre-formed quinoxaline derivative, such as 2-acetylquinoxaline, with a suitable aldehyde or ketone. Alternatively, and more directly for the target compound, 2-methylquinoxaline (B147225) can be activated to form an enolate-like species which then reacts with a suitable carbonyl compound. A common variant is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate itself. libretexts.orglibretexts.org

To control the reaction and avoid a mixture of products in a crossed aldol reaction, one carbonyl compound is typically chosen that cannot enolize (lacks α-hydrogens), or one of the reactants is added dropwise to a mixture of the other reactant and the base. youtube.com The initial aldol addition product, a β-hydroxy ketone, can then be dehydrated, often with heating, to yield the final α,β-unsaturated ketone. libretexts.org

Wittig and Horner-Wadsworth-Emmons Olefination Pathways

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgharvard.edu

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. To synthesize this compound, quinoxaline-2-carboxaldehyde would be reacted with acetylmethylenetriphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to give the desired alkene. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org The HWE reaction often provides better yields and easier purification than the traditional Wittig reaction because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. harvard.eduorganic-chemistry.org For the synthesis of this compound, quinoxaline-2-carboxaldehyde would be reacted with the anion of diethyl (2-oxopropyl)phosphonate. The HWE reaction generally favors the formation of the (E)-alkene isomer. wikipedia.org These reactions can also be performed in aqueous media, contributing to greener synthesis protocols. researchgate.netuaeu.ac.ae

Catalytic Systems in the Synthesis of this compound

A variety of catalytic systems are employed to facilitate the synthesis of quinoxaline derivatives, including the target compound. These catalysts play a crucial role in enhancing reaction rates, yields, and selectivity.

| Reaction Type | Catalyst System | Precursors | Notes |

| Cross-Coupling | Palladium(0) or Palladium(II) complexes with phosphine (B1218219) ligands | Halo-quinoxalines, organoboron/organotin/organozinc reagents | Widely used for Suzuki, Stille, and Negishi couplings. |

| Copper(I) salts (e.g., CuI) | 1,2-Dihalobenzenes, N,N'-disubstituted ethane-1,2-diamines | Effective for C-N bond formation in quinoxaline synthesis. thieme-connect.com | |

| Iron salts (e.g., FeCl3) | Quinoxalinones, indoles | A more sustainable and cost-effective alternative to palladium. nih.govacs.org | |

| Nickel complexes (e.g., NiBr2/1,10-phenanthroline) | 1,2-diamines, 2-nitroanilines | Offers an inexpensive system for quinoxaline synthesis. organic-chemistry.org | |

| Condensation | Weak amines (e.g., piperidine, pyridine) | Quinoxaline-2-carboxaldehyde, active methylene compounds | Classic catalysts for Knoevenagel condensation. wikipedia.org |

| Imidazole hydrochloride | 4-chloro-3-formylcoumarin, malononitrile | Can catalyze domino amination-Knoevenagel condensation reactions. nih.gov | |

| 1-Butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) | CO2, substituted anilines | Acts as both solvent and catalyst in the synthesis of quinazolinone derivatives. researchgate.net |

The choice of catalyst depends on the specific reaction, the nature of the substrates, and the desired outcome. Research continues to focus on developing more efficient, selective, and environmentally benign catalytic systems for the synthesis of quinoxaline-based compounds. organic-chemistry.org

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly using palladium, has been instrumental in the synthesis of quinoxaline derivatives. nih.gov These methods often involve cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, palladium catalysts have been employed in the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols through a hydrogen transfer mechanism. nih.gov This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all facilitated by the palladium catalyst. nih.gov

Palladium-catalyzed reactions have also been utilized in the synthesis of 1,2-diketones from aryl halides and organoaluminum reagents, which can be precursors to quinoxaline structures. organic-chemistry.org Furthermore, a palladium-catalyzed [4+1] carbenylative annulation has been a key step in the total synthesis of complex molecules containing the indano[2,1-c]chroman ring system, demonstrating the versatility of this approach. nih.gov The synthesis of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines has been achieved through a sequence involving a Buchwald-Hartwig cross-coupling reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoxaline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref. |

| Hydrogen Transfer Cascade | o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| Carbonylative Coupling | Aryl halides, Organoaluminum reagents, tert-Butyl isocyanide | PdCl₂, DPPP, KOtBu | 1,2-Diketones | organic-chemistry.org |

| [4+1] Carbenylative Annulation | Not specified | Palladium catalyst | 1-Arylindane | nih.gov |

| Buchwald-Hartwig Cross-Coupling | 2-(3-bromo-thiophen-2-yl)quinoxaline, Amines | Pd(OAc)₂, dppf | N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines | nih.gov |

Organocatalysis and Metal-Free Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free protocols have emerged as powerful alternatives. These approaches avoid the use of potentially toxic and expensive transition metals. researchgate.net

Organocatalytic methods have been successfully applied in cycloaddition reactions to form complex heterocyclic structures. For example, a quinine-derived catalyst has been used in the (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines to produce pyrrolidine (B122466) derivatives with high stereoselectivity. nih.gov Proline has been employed as a catalyst in the reductive coupling of γ-methyl tetronic acid with aldehydes, a key step in the synthesis of butenolide natural products. mdpi.com

Metal-free protocols often rely on the use of readily available and environmentally benign reagents and conditions. Catalyst-free oxidative cyclization of o-phenylenediamines with phenacyl bromides in ethanol (B145695) has been reported for the synthesis of quinoxaline derivatives. nih.govrsc.org Additionally, visible-light-mediated metal-free synthesis of quinoxalines from o-phenylenediamines and benzoylacetonitriles has been developed, proceeding via a single electron-transfer mechanism. rsc.org Iodine-mediated one-pot synthesis of pyrrolo[1,2-a]quinoxalines using epoxides as an alkyl precursor has also been described. mdpi.com

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free, Recyclable Catalysts)

Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. mtieat.org These approaches focus on the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoxalines. e-journals.inudayton.edu For instance, the condensation of diamines and dicarbonyls can be achieved in minutes under microwave heating in a solvent-free medium, leading to excellent yields of quinoxaline derivatives. e-journals.in This method is considered cleaner and has an easier work-up process. e-journals.in Microwave-assisted synthesis has been employed for preparing various quinoxaline derivatives with good yields. jocpr.com

Solvent-Free Synthesis: Conducting reactions in the absence of solvents minimizes waste and reduces environmental pollution. rsc.org Solvent-free synthesis of quinoxalines has been achieved by reacting 1,2-dicarbonyl compounds with 1,2-diamines using mineral supports like acidic alumina (B75360) as a catalyst under microwave irradiation. researchgate.netscispace.com This method offers high yields and a simple work-up. researchgate.netscispace.com

Recyclable Catalysts: The development of recyclable catalysts is a key aspect of green chemistry. Ionic liquid-functionalized cellulose (B213188) has been used as an efficient and recyclable catalyst for the synthesis of quinoxalines in water, a green solvent. rsc.org Zeolites, such as Hβ zeolite, have also been employed as recyclable heterogeneous catalysts for the synthesis of quinolines under solvent-free conditions. rsc.org

Table 2: Green Chemistry Approaches in Quinoxaline Synthesis

| Approach | Reaction | Conditions | Advantages | Ref. |

| Microwave-Assisted | Condensation of diamines and dicarbonyls | Microwave heating, solvent-free | Rapid, high yields, cleaner process | e-journals.in |

| Solvent-Free | Condensation of 1,2-dicarbonyls and 1,2-diamines | Acidic alumina, microwave irradiation | High yields, simple work-up, environmentally benign | researchgate.netscispace.com |

| Recyclable Catalyst | Condensation of diamines and dicarbonyls | Ionic liquid-functionalized cellulose in water | Recyclable catalyst, green solvent | rsc.org |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.com These strategies allow for the synthesis of complex molecules in a single reaction vessel without the need for isolating intermediates.

MCRs have been extensively used for the synthesis of diverse quinoxaline derivatives. bohrium.comscribd.com For example, the reaction of quinoxalin-6-amine, arylglyoxal monohydrate, and 4-hydroxyquinolin-2(1H)-one in the presence of acetic acid leads to the formation of 7H-pyrrolo[3,2-f]quinoxaline derivatives in a one-pot manner. tandfonline.com Another example is the three-component free-radical cascade reaction of quinoxalin-2(1H)-ones with perfluoroalkyl iodides and alkenes under visible light to synthesize perfluoroalkylated quinoxalin-2(1H)-one derivatives. nih.gov

One-pot syntheses often involve a sequence of reactions where the product of one step serves as the substrate for the next. A one-pot protocol for the synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones from aniline (B41778) derivatives has been developed, involving the formation of a carbamate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization. organic-chemistry.org Similarly, the synthesis of tetrahydroquinoline derivatives has been achieved through a one-pot multicomponent Mannich reaction. nih.gov

Comprehensive Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For 4-(Quinoxalin-2-yl)but-3-en-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

Two-Dimensional NMR Correlational Studies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in deciphering complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the vinyl protons of the butenone chain and between the aromatic protons on the quinoxaline (B1680401) ring, confirming their adjacent positions. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. princeton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu For the target molecule, HMBC is essential for connecting the butenone side chain to the quinoxaline ring. For instance, correlations would be expected between the vinyl proton closest to the ring and the carbons of the quinoxaline moiety, and between the quinoxaline protons and the carbons of the butenone chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the butenone chain and the protons on the quinoxaline ring, offering insights into the rotational orientation around the C-C single bond connecting the two fragments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predicted based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Quinoxaline H-3 | ~8.8 | ~145.0 | C-2, C-4a, C-8a |

| Quinoxaline H-5/H-8 | ~8.1 | ~130.0 | C-7/C-6, C-4a/C-8a |

| Quinoxaline H-6/H-7 | ~7.8 | ~131.0 | C-8/C-5, C-4a/C-8a |

| Butenone H-3' | ~6.8 | ~135.0 | C-2, C-4', C-2' |

| Butenone H-4' | ~7.5 | ~140.0 | C-2, C-3', C-2' |

| Butenone CH₃ | ~2.4 | ~28.0 | C-2' |

| Quinoxaline C-2 | - | ~152.0 | - |

| Quinoxaline C-4a/C-8a | - | ~142.0 | - |

| Butenone C-2' (C=O) | - | ~198.0 | - |

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to:

Characterize different polymorphs by observing differences in chemical shifts and quadrupolar coupling constants. illinois.edursc.org

Determine the conformation of the molecule in the crystalline state, which may differ from its conformation in solution.

Probe intermolecular interactions, such as hydrogen bonding and π-stacking, by analyzing changes in NMR parameters.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀N₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation patterns of the molecule. mdpi.comnih.govnih.gov This information is crucial for structural elucidation and can help to confirm the connectivity of the different parts of the molecule. The fragmentation of quinoxaline derivatives often involves characteristic losses of small molecules or radicals. nih.govresearchgate.net

Table 2: Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁N₂O⁺ | 199.0866 | - |

| [M-CH₃]⁺ | C₁₁H₈N₂O⁺ | 184.0631 | Loss of a methyl radical from the acetyl group |

| [M-C₂H₃O]⁺ | C₁₀H₈N₂⁺ | 156.0682 | Loss of an acetyl radical |

| [Quinoxaline]⁺ | C₈H₆N₂⁺ | 130.0525 | Cleavage of the butenone chain |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystalline Conformation

Single crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com By obtaining a suitable crystal of this compound, SCXRD analysis would yield precise information on:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

Crystalline conformation: It reveals the preferred conformation of the butenone side chain relative to the quinoxaline ring in the crystal lattice.

Intermolecular interactions: SCXRD can identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate the packing of molecules in the crystal. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for qualitative analysis.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone, the C=C and C=N stretches of the quinoxaline and butenone systems, and the C-H stretching and bending vibrations. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the aromatic and enone systems would likely show strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | 3000-2850 | 3000-2850 |

| C=O (ketone) | 1680-1660 | 1680-1660 |

| C=C (alkene) | 1650-1600 | 1650-1600 |

| C=N/C=C (aromatic) | 1600-1450 | 1600-1450 |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic properties of a molecule. researchgate.net Quinoxaline and its derivatives are known to be chromophoric and often fluorescent. rsc.org

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system formed by the quinoxaline ring and the butenone side chain. nih.govnist.gov The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are important photophysical parameters that characterize the excited state of the molecule. The fluorescence properties can also be sensitive to the molecular environment, making such compounds potentially useful as sensors. rsc.org

Table 4: Predicted Photophysical Data for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| Absorption Maximum (λabs) | ~320-360 nm | Corresponds to π-π* transitions of the conjugated system. May show a shoulder for n-π* transitions. |

| Emission Maximum (λem) | ~400-450 nm | Dependent on solvent polarity; a larger Stokes shift may be observed in more polar solvents. |

| Stokes Shift | ~80-100 nm | The difference between the absorption and emission maxima. |

Theoretical and Computational Investigations of 4 Quinoxalin 2 Yl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Descriptors

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of 4-(quinoxalin-2-yl)but-3-en-2-one and related quinoxaline (B1680401) derivatives. These calculations offer a balance between computational cost and accuracy for predicting molecular geometries and electronic characteristics. researchgate.netresearchgate.net

HOMO-LUMO Energy Gaps and Molecular Stability

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For instance, a study on a related quinoxaline derivative calculated the HOMO-LUMO energy gap to be 4.9266 eV, indicating a high degree of stability. researchgate.net In other quinoxaline systems, these gaps can vary. For example, in some 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the HOMO and LUMO energy levels are in the range of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, resulting in energy gaps between 3.20 to 4.05 eV. mdpi.com The introduction of a cyano group at the 4-position of the quinazoline (B50416) core can significantly decrease the energy gap by more than 1 eV, primarily by lowering the LUMO energy. mdpi.com

The distribution of these frontier orbitals is also significant. In many quinoxaline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-accepting quinoxaline core and adjacent substituents. mdpi.com This separation of frontier orbitals is characteristic of push-pull systems and influences their electronic and photophysical properties.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Quinoxaline derivative researchgate.net | - | - | 4.9266 |

| 2-Aryl/thienylquinazolin-4(3H)-ones mdpi.com | -5.20 to -5.80 | -1.65 to -2.25 | 3.20 to 4.05 |

| 4-Cyanoquinazolines mdpi.com | - | - | 2.33 to 2.61 |

| Compound 1 (a quinoxaline derivative) researchgate.net | -6.11 | -1.25 | 4.86 |

| Compound 2 (a quinoxaline derivative) researchgate.net | -6.47 | -1.64 | 4.83 |

Electrostatic Potential Surface (MEP) Analysis and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP maps display regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are typically regions of negative electrostatic potential, making them likely sites for protonation and interactions with electrophiles. nih.gov The distribution of the MEP can be influenced by the presence of various substituents. For example, in substituted pyridines, the position of a substituent can significantly alter the depth and accessibility of the minimum potential near the nitrogen atom, thereby affecting its reactivity. nih.gov

Analysis of the MEP provides insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing of these compounds. researchgate.netnih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness/Softness)

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are essential for understanding the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions of pyrazoline, the carbon-4 position is often preferred due to higher electron density gained from the adjacent nitrogen atoms. researchgate.net DFT calculations can provide detailed insights into these local reactivity patterns, which are crucial for designing and predicting the outcomes of chemical syntheses. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, identifying the most stable conformations and the energy barriers between them. researchgate.net

These simulations are also instrumental in studying intermolecular interactions, such as those between the quinoxaline derivative and a biological target like a protein. nih.gov By simulating the system over time, researchers can observe how the ligand binds to the receptor, the key residues involved in the interaction, and the stability of the resulting complex. nih.gov This information is invaluable for understanding the molecular mechanisms of action and for the rational design of new molecules with specific biological activities. nih.govnih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions involving quinoxaline derivatives. mdpi.comnih.gov By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can map out the entire reaction pathway. nih.gov

This allows for the determination of activation energies, which are crucial for understanding the feasibility and rate of a reaction. For example, in the synthesis of quinoxalinone derivatives, computational studies can help to elucidate the step-by-step mechanism of cyclocondensation reactions. researchgate.net Furthermore, these studies can predict the regioselectivity and stereoselectivity of reactions, guiding synthetic chemists in choosing the optimal reaction conditions to obtain the desired product. nih.gov

Spectroscopic Property Prediction and Validation

DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. beilstein-journals.orgresearcher.life Predicted properties often include infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govmdpi.comjohnshopkins.edu

A close match between the theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. researchgate.net For instance, the vibrational frequencies calculated by DFT can be correlated with the peaks observed in the experimental IR spectrum, aiding in the assignment of specific vibrational modes. researchgate.netresearchgate.net Similarly, calculated NMR chemical shifts can help in the interpretation of complex NMR spectra. nih.govmdpi.com

Computational NMR Chemical Shift Prediction

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides valuable insights into the electronic environment of atomic nuclei within a molecule. For this compound, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), are utilized to calculate the ¹H and ¹³C NMR chemical shifts. ias.ac.inresearchgate.net These theoretical calculations are typically performed using a specific basis set and solvent model to simulate experimental conditions as closely as possible. For instance, the B3LYP functional with a 6-311G(d,p) basis set in a solvent like DMSO is a common approach for such predictions. ias.ac.in

The calculated chemical shifts are then compared with experimental data to validate the computational model and to aid in the assignment of NMR signals. Studies on related quinoxaline derivatives have demonstrated that calculated ¹³C NMR shifts generally show good to excellent agreement with experimental values. ias.ac.in While predicted ¹H NMR shifts are also comparable, some deviations can occur, particularly for protons involved in intramolecular interactions, such as N-H protons. ias.ac.in These discrepancies can arise because the calculations often model an isolated molecule in the gas phase or a simplified solvent environment, which may not fully capture the complex intermolecular interactions present in a condensed phase. ias.ac.in

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the core quinoxaline and butenone fragments, based on typical values observed for similar structures in computational studies.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline Ring Protons | 7.5 - 8.5 | 120 - 150 |

| Vinylic Protons (CH=CH) | 6.5 - 7.8 | 125 - 145 |

| Methyl Protons (CH₃) | 2.2 - 2.6 | 25 - 35 |

| Carbonyl Carbon (C=O) | - | 190 - 205 |

Note: The exact values can vary depending on the specific computational method, basis set, and solvent model used.

Theoretical Vibrational and Electronic Spectra (TD-DFT)

Theoretical investigations into the vibrational and electronic spectra of this compound are crucial for understanding its molecular structure, bonding, and photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used for these purposes. ias.ac.ind-nb.info

Vibrational Spectra:

Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), to calculate the harmonic vibrational frequencies. ias.ac.in These calculated frequencies correspond to the fundamental modes of vibration within the molecule, including stretching, bending, and torsional motions. The theoretical spectra are often compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. ias.ac.innih.gov

To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by a factor (e.g., 0.961 or 0.9679) to account for anharmonicity and the approximations inherent in the computational method. ias.ac.innih.gov The analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific atomic and group motions within the molecule. For quinoxaline derivatives, characteristic vibrational bands include C=O stretching, C=N stretching, C=C stretching of the aromatic and enone systems, and various C-H bending and stretching modes. mdpi.com

Interactive Table: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Butenone) | 1650 - 1700 |

| C=N Stretch (Quinoxaline) | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Vinylic C=C Stretch | 1580 - 1620 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Note: These are typical ranges and the precise calculated values depend on the computational level of theory.

Electronic Spectra (TD-DFT):

The electronic absorption properties, such as the maximum absorption wavelengths (λ_max) and oscillator strengths (f), are investigated using TD-DFT calculations. ias.ac.inmdpi.com These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of UV-visible light. The method involves calculating the vertical electronic transition energies from the ground state to various excited states. mdpi.com

For quinoxaline derivatives, the electronic spectra are often characterized by intramolecular charge transfer (ICT) transitions. scispace.com The nature of these transitions can be analyzed by examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.ind-nb.info In many quinoxaline-based systems, electronic transitions involve the promotion of an electron from a π-orbital of the quinoxaline ring or the enone moiety to a π-antibonding orbital. ias.ac.in For instance, an n→π transition, involving the non-bonding electrons of the nitrogen or oxygen atoms, is a common feature. ias.ac.in The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption spectra in solution. mdpi.com

Interactive Table: Example of Theoretical Electronic Transition Data from TD-DFT

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~400 - 420 | ~0.9 | HOMO → LUMO (n→π) |

| S₀ → S₂ | ~300 - 350 | ~0.5 | HOMO-1 → LUMO (π→π) |

Note: The presented data is illustrative and based on typical findings for related quinoxaline derivatives. ias.ac.in The actual values are highly dependent on the specific computational setup.

Chemical Reactivity, Derivatization, and Functionalization Strategies of 4 Quinoxalin 2 Yl but 3 En 2 One

Modifications of the Quinoxaline (B1680401) Heterocycle

The quinoxaline ring system, being an electron-deficient heterocycle, exhibits its own characteristic reactivity, which can be exploited for structural modifications.

Electrophilic Substitution: The quinoxaline nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms in the pyrazine (B50134) ring. These reactions, if they occur, typically require harsh conditions and proceed with low yields.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more viable strategy for functionalizing the quinoxaline ring, particularly at the C2 and C3 positions. This reactivity is enhanced by the presence of a good leaving group or by the activation of the ring system, for instance, through N-oxidation. While the parent compound does not possess a leaving group, derivatization to introduce one could open pathways for nucleophilic substitution.

Furthermore, direct nucleophilic substitution of hydrogen has been reported on the quinoxaline ring. For instance, the reaction of 2-monosubstituted quinoxalines with organolithium reagents can lead to the formation of 2,3-disubstituted quinoxalines. nih.gov This suggests that under appropriate conditions, a strong nucleophile could potentially attack the C3 position of the quinoxaline ring in 4-(quinoxalin-2-yl)but-3-en-2-one. The success of such reactions can be influenced by steric and electronic factors of the substituent at the 2-position. nih.gov The use of quinoxaline N-oxides can also facilitate nucleophilic substitution by providing an activated substrate. rsc.org

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds, including quinoxalines. researchgate.net For the quinoxaline scaffold, the C3 position is a common site for such transformations, particularly in quinoxalin-2-one derivatives. chim.itnih.govresearchgate.net While not the exact substrate, the extensive research on quinoxalin-2-ones provides valuable insights into the potential C-H functionalization strategies for this compound.

Various methods, including oxidative, photochemical, and electrochemical approaches, have been developed for the C-H functionalization of the C3 position of the quinoxaline ring system. chim.it These reactions allow for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatom-containing moieties.

Table 1: Examples of C-H Functionalization Reactions on the Quinoxaline Scaffold

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| C3-Benzylation | CuCl (catalyst), TBPB (oxidant), microwave, 100 °C | Benzyl | chim.it |

| C3-Trifluoroalkylation | K₂S₂O₈ (mediator), CF₃SO₂Na, CH₃CN/H₂O | Trifluoroalkyl | nih.gov |

| C3-Vinylation | Alkenes, metal-free conditions | Vinyl | researchgate.net |

These examples highlight the versatility of C-H functionalization in creating diverse quinoxaline derivatives. Such strategies could potentially be adapted for the direct modification of the C3 position of the quinoxaline ring in this compound.

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality is a highly reactive Michael acceptor and a versatile building block in organic synthesis. It readily undergoes a variety of transformations, providing a primary avenue for the derivatization of this compound.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the enone system. A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.comresearchgate.net

The general mechanism involves three key steps:

Formation of a nucleophile (e.g., deprotonation of a Michael donor).

Nucleophilic attack at the β-carbon of the enone.

Protonation of the resulting enolate. masterorganicchemistry.com

Table 2: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Example Donor | Potential Product Type |

|---|---|---|

| Carbon Nucleophiles | Diethyl malonate | Adduct with a new C-C bond |

| Nitrogen Nucleophiles | Piperidine (B6355638) | β-Amino ketone derivative |

| Sulfur Nucleophiles | Thiophenol | β-Thioether ketone derivative |

The reactivity in Michael additions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov These reactions are fundamental for constructing more complex molecules from the this compound scaffold.

The double bond of the α,β-unsaturated ketone can participate in cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic systems. libretexts.org

Diels-Alder Reaction: In a Diels-Alder reaction, the enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The quinoxaline substituent, being electron-withdrawing, can enhance the dienophilic character of the double bond. This [4+2] cycloaddition is a highly stereospecific and synthetically valuable transformation. libretexts.org

1,3-Dipolar Cycloaddition: The enone can also react with 1,3-dipoles, such as azides, nitrones, and nitrile oxides, in a [3+2] cycloaddition to furnish five-membered heterocyclic rings. uchicago.eduresearchgate.net There are reports of 1,3-dipolar cycloaddition reactions on quinoxalinone derivatives, indicating the feasibility of this approach for modifying the butenone side chain. researchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where the enone reacts with an alkene to form a four-membered cyclobutane ring. libretexts.org

The functional groups in this compound can undergo various reduction and oxidation reactions.

Reduction:

Selective Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Selective Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced, for example, through catalytic hydrogenation, to yield the corresponding saturated ketone.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the quinoxaline ring.

Electrochemical Reduction: Studies on other quinoxaline derivatives have shown that they can be electrochemically reduced, often involving a single-electron transfer to form a radical anion. abechem.com This suggests that the quinoxaline moiety in this compound is susceptible to reduction.

Oxidation:

Oxidation of the Alkene: The double bond can be oxidized to form an epoxide using peroxy acids like m-CPBA, or cleaved under stronger oxidative conditions (e.g., ozonolysis).

Oxidation of the Quinoxaline Ring: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, for example, using hydrogen peroxide in acetic acid. Quinoxaline 1,4-dioxides are a well-studied class of compounds with significant biological activity. nih.gov

Strategic Functionalization for Novel Derivatives and Hybrid Systems

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry. The strategic functionalization of this compound allows for the generation of novel derivatives and complex hybrid systems with potentially enhanced biological activities. This involves modifying both the quinoxaline ring and the butenone side chain to explore new chemical space and structure-activity relationships.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is a key strategy for modulating its physicochemical and pharmacological properties. Modifications can be introduced on the benzene (B151609) ring of the quinoxaline core, leading to a variety of derivatives.

The primary route to these analogues involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound, followed by further reaction to build the butenone side chain. For instance, the synthesis can start from a substituted 1-(3-Methyl-quinoxalin-2-yl)-ethanone. This intermediate can then undergo a condensation reaction, such as a Wittig or Claisen-Schmidt reaction, with an appropriate aldehyde to form the α,β-unsaturated ketone system of the target molecule. unav.edu

The general synthetic approach allows for the introduction of a wide range of substituents onto the quinoxaline ring. By starting with appropriately substituted o-phenylenediamines, analogues with electron-donating or electron-withdrawing groups can be prepared. For example, the use of bromo-substituted o-phenylenediamine can lead to the corresponding bromo-substituted quinoxaline derivatives. nih.gov Such modifications have been shown to influence the biological effectiveness of quinoxaline compounds. nih.gov

Below is a table illustrating the synthesis of various substituted analogues based on this strategy.

| Starting Substituted o-Phenylenediamine | Intermediate Substituted 1-(3-Methyl-quinoxalin-2-yl)-ethanone | Resulting Substituted this compound Analogue |

|---|---|---|

| 4-Bromo-1,2-phenylenediamine | 1-(6-Bromo-3-methyl-quinoxalin-2-yl)-ethanone | 4-(6-Bromo-3-methyl-quinoxalin-2-yl)but-3-en-2-one |

| 4-Nitro-1,2-phenylenediamine | 1-(6-Nitro-3-methyl-quinoxalin-2-yl)-ethanone | 4-(6-Nitro-3-methyl-quinoxalin-2-yl)but-3-en-2-one |

| 4,5-Dimethyl-1,2-phenylenediamine | 1-(6,7-Dimethyl-3-methyl-quinoxalin-2-yl)-ethanone | 4-(6,7-Dimethyl-3-methyl-quinoxalin-2-yl)but-3-en-2-one |

| 4-Chloro-1,2-phenylenediamine | 1-(6-Chloro-3-methyl-quinoxalin-2-yl)-ethanone | 4-(6-Chloro-3-methyl-quinoxalin-2-yl)but-3-en-2-one |

Annulation and Ring Expansion/Contraction Reactions

Annulation reactions are powerful tools for constructing fused polycyclic systems from simpler precursors. In the context of this compound, both the quinoxaline nucleus and the reactive butenone side chain can participate in annulation reactions to create novel, complex heterocyclic architectures.

Annulation Reactions:

Fischer Indole Synthesis: The quinoxaline core can be elaborated through reactions like the Fischer indole synthesis. For example, a hydrazine derivative of a quinoxaline can react with a ketone to form a new indole ring fused to the quinoxaline system, creating tetracyclic compounds. beilstein-journals.org

[3+2] and [4+2] Cycloadditions: The α,β-unsaturated ketone moiety in the side chain is an excellent Michael acceptor and dienophile, making it suitable for various cycloaddition reactions. Phosphine-catalyzed [3+2] annulation reactions with allylic compounds can be employed to construct five-membered rings. organic-chemistry.org Similarly, [4+2] cycloadditions (Diels-Alder reactions) can be envisioned where the butenone system reacts with a suitable diene to form a new six-membered ring.

Intramolecular Cyclodehydrogenation: Annulation can also be achieved through intramolecular C-H functionalization. For instance, a suitably substituted quinoxaline can undergo intramolecular oxidative cyclodehydrogenation to form fused polycyclic systems, such as thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov

Ring Expansion/Contraction Reactions:

While less common for the quinoxaline core itself, which is aromatic and relatively stable, ring expansion and contraction reactions are known for related heterocyclic systems and can be conceptually applied.

Ring Contraction: Photochemical methods can mediate the ring contraction of related N-heterocycles. For example, 4H-1,2,6-thiadiazines undergo a photochemical ring contraction to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov Similar strategies could potentially be explored to modify the pyrazine ring of the quinoxaline system under specific conditions. Deaminative ring contraction cascades have also been developed for the synthesis of polycyclic heteroaromatics, involving a base-induced nih.govnih.gov-Stevens rearrangement/dehydroamination sequence. nih.gov

The table below summarizes potential strategies for these transformations.

| Reaction Type | Reacting Moiety | Potential Product Class | Reference Reaction |

|---|---|---|---|

| Fischer Indole Synthesis | Quinoxaline Hydrazine Derivative | Indolo[2,3-b]quinoxaline Analogues | Synthesis of Lumateperone Intermediate beilstein-journals.org |

| [3+2] Annulation | Butenone Side Chain | Pyrroline-fused Quinoxalines | Phosphine-Catalyzed Annulation organic-chemistry.org |

| Intramolecular Annulation | Substituted Quinoxaline Core | Polycyclic Fused Quinoxalines | Buchwald–Hartwig/SNH Annulation nih.gov |

| Deaminative Ring Contraction | Modified Quinoxaline Ring | Polycyclic Heteroaromatics | Contraction of Dihydroazepines nih.gov |

Advanced Applications and Functional Materials Development Based on 4 Quinoxalin 2 Yl but 3 En 2 One

Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) structure makes these compounds excellent candidates for electron-transporting materials (ETMs) and acceptors in various organic electronic devices. nih.gov Their structural diversity allows for the fine-tuning of electronic and photophysical properties to meet the specific demands of different applications. nih.gov

Charge Transport Properties in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are recognized for their significant potential in OLEDs. nih.gov Their rigidity and thermal stability contribute to a higher glass transition temperature (Tg), which is crucial for the longevity and durability of OLED devices. google.com These compounds can be versatile, serving as materials for the hole transporting layer (HTL), the electron transporting layer (ETL), or as hosts and guests within the emissive layer (EML). nih.govgoogle.com

The electron-accepting quinoxaline unit, often combined with electron-donating moieties, creates donor-acceptor (D-A) type systems. researchgate.net This bipolar nature helps in balancing hole and electron transport within the emissive layer, which is critical for achieving high efficiency and device stability. researchgate.net For instance, a bipolar D-A-D type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been successfully employed as a host material in phosphorescent OLEDs (PHOLEDs), demonstrating balanced charge transport properties. researchgate.net Furthermore, quinoxaline-based materials are pivotal in developing thermally activated delayed fluorescence (TADF) emitters, which enable OLEDs to achieve high external quantum efficiencies (EQEs) by harvesting both singlet and triplet excitons. researchgate.netrsc.org In one study, TADF emitters based on a 1,2,3,4-tetrahydrophenazine (B181566) (a quinoxaline derivative) acceptor achieved an impressive EQE of up to 15.3%. rsc.org

Application in Organic Solar Cells and Photovoltaic Devices

In the realm of organic photovoltaics, quinoxaline derivatives have emerged as star players, particularly as non-fullerene acceptors (NFAs). nih.govnih.gov The strong electron-withdrawing character of the quinoxaline unit allows for the design of NFAs with tunable energy levels and broad absorption spectra, essential for efficient light harvesting. nih.govresearchgate.net

Recent advancements have seen quinoxaline-based NFAs (QxNFAs) contribute to power conversion efficiencies (PCEs) approaching 20%. nih.gov The ability to modify multiple sites on the quinoxaline core enables precise control over the molecule's optoelectronic properties and molecular packing, which are key to optimizing photovoltaic performance. nih.govrsc.org For example, side-chain engineering on a difluoroquinoxaline (DFQ) based polymer donor, PBQ6, when blended with the Y6 acceptor, resulted in a high PCE of 17.62% with a notable fill factor of 77.91%. nih.gov This was attributed to redshifted absorption, higher and more balanced charge mobility, and favorable morphology. nih.gov Similarly, modifying the terminal groups of A-DA′D-A type small molecule acceptors with bromine atoms has been shown to enhance the open-circuit voltage (Voc) and achieve PCEs over 11.5%. acs.org

| Donor/Acceptor System | Key Feature | Max. Power Conversion Efficiency (PCE) | Fill Factor (FF) | Open-Circuit Voltage (Voc) |

| PBQ6:Y6 | Alkyl-substituted fluorothiophene side chains on donor | 17.62% | 77.91% | N/A |

| PBQ5:Y6 | Alkyl side chains on donor | 15.55% | N/A | N/A |

| PM6:BQ-Br | Alkoxyphenyl-substituted quinoxaline acceptor with brominated end groups | 11.54% | N/A | >0.92 V |

| RC-22 (DSSC) | Horizontal conjugation in D-A sensitizer | 5.56% | N/A | N/A |

| RC-21 (DSSC) | Vertical conjugation in D-A sensitizer | 3.30% | N/A | N/A |

This table summarizes the performance of various photovoltaic devices incorporating quinoxaline derivatives, showcasing their potential in high-efficiency solar cells. Data sourced from researchgate.netnih.govacs.org.

Fluorescent Probes and Chemosensors for Analytical Applications

The unique photophysical properties of the quinoxaline scaffold make it an excellent platform for designing fluorescent chemosensors. researchgate.net These sensors are used for the highly selective and sensitive detection of various analytes, particularly metal cations, which is vital for environmental monitoring and biological studies. researchgate.netnih.gov The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions, leading to a change in the molecule's fluorescence properties, often resulting in a "turn-off" or "turn-on" response. nih.gov

For example, a simple acenaphtoquinoxaline derivative has been developed as a highly selective "switch-off" fluorescent sensor for mercury ions (Hg²⁺) with a low detection limit of 42 ppb. nih.gov Another quinoxaline-hydrazinobenzothiazole based sensor demonstrated the ability to detect multiple heavy metal ions (Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺) with distinct colorimetric and ratiometric fluorescent responses. researchgate.net These sensors can achieve nanomolar detection limits, well below the permissible limits set by environmental agencies, and can be applied to real water samples. researchgate.net The versatility of the quinoxaline core allows for its incorporation into various sensor designs, including those for detecting iron (Fe³⁺) and pyrophosphate (PPi). researchgate.netnih.gov

Catalytic Applications and Ligand Design for Metal Complexes

The nitrogen atoms of the quinoxaline ring system are excellent coordination sites for metal ions, making quinoxaline derivatives valuable ligands in coordination chemistry and catalysis. cusat.ac.inresearchgate.net Schiff base ligands derived from quinoxalines can form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). cusat.ac.innih.govnih.gov

These metal complexes often exhibit enhanced biological or catalytic activities compared to the free ligands. researchgate.nettandfonline.com The metal ion can act as a template, catalyzing the formation of the Schiff base ligand itself in a one-step reaction. cusat.ac.in The resulting complexes have been studied for their catalytic activity in various organic transformations. cusat.ac.in Furthermore, the electrochemical behavior of these complexes can be fine-tuned, and they have been investigated for their interactions with DNA and their potential as therapeutic agents. nih.govnih.govtandfonline.com The ability to systematically modify the quinoxaline ligand allows for precise control over the steric and electronic properties of the resulting metal complex, influencing its stability and catalytic performance. cusat.ac.in

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). tandfonline.comimist.maimist.ma Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure. imist.ma These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. acs.orglew.ro

The adsorption can be a combination of physical (electrostatic) and chemical (coordination bond formation) interactions. nih.gov The nitrogen atoms can coordinate with vacant d-orbitals of the iron atoms on the steel surface, while the planar quinoxaline ring provides a large surface area for effective coverage. lew.ro Studies have shown that the inhibition efficiency of quinoxaline derivatives increases with concentration, with some compounds achieving efficiencies well above 90%. tandfonline.comresearchgate.net For instance, the derivative (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115) showed a maximum inhibition efficiency of 98.6% at a concentration of 10⁻³ M for mild steel in 1.0 M HCl. tandfonline.com

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (η%) | Concentration (M) | Method |

| FR115 | Mild Steel | 1.0 M HCl | 98.6% | 10⁻³ | EIS |

| MeSQX | Mild Steel | 1.0 M HCl | 92% | 10⁻³ | Weight Loss |

| BrSQX | Mild Steel | 1.0 M HCl | 89% | 10⁻³ | Weight Loss |

| QN-CH3 | Mild Steel | 1.0 M HCl | 89.07% | 10⁻³ | PDP |

| PQDPP | Mild Steel | 1.0 M HCl | >90% (implied) | 10⁻³ | Electrochemical |

This table presents the performance of various quinoxaline derivatives as corrosion inhibitors, demonstrating their high efficiency in protecting mild steel from acidic corrosion. Data sourced from tandfonline.comimist.maacs.orgresearchgate.net.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable and atom-economical pathways to 4-(quinoxalin-2-yl)but-3-en-2-one and its derivatives. Key areas of focus include:

Catalyst Development: The exploration of novel catalytic systems is crucial. This includes the use of earth-abundant, non-toxic metal catalysts, such as those based on cobalt, to replace more hazardous or expensive options. rsc.orgresearchgate.net The development of phosphine-free cobalt(II) complex-catalyzed dehydrogenative coupling reactions, for instance, presents a promising avenue for the synthesis of the quinoxaline (B1680401) core. rsc.orgresearchgate.net

Green Solvents and Conditions: Shifting towards greener reaction media, such as water or bio-based solvents, is essential. nih.gov Research into catalyst-free reactions in aqueous media at elevated temperatures could lead to more sustainable synthetic protocols. nih.gov

One-Pot and Domino Reactions: Designing one-pot, multi-step reactions, often referred to as domino or tandem reactions, can significantly improve efficiency by reducing the number of workup and purification steps. nih.gov An iodine-catalyzed domino one-pot approach, which is considered atom-economic, has been successful for other quinoxaline derivatives and could be adapted. nih.gov

Alternative Starting Materials: Investigating the use of readily available and renewable starting materials is another important direction. For example, methods utilizing alkenes as precursors in metal-free domino syntheses have been established for related compounds. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| Cobalt-Catalyzed Dehydrogenative Coupling | Atom-economical, avoids hazardous reagents | Catalyst development |

| NBS-Promoted One-Pot Synthesis | Use of inexpensive reagents, green solvent (water) | Green chemistry |

| I₂-Catalyzed Domino Reaction | Atom-economic, operational simplicity | Cascade reactions |

| Catalyst-Free Oxidative Cyclization in Water | Avoids metal catalysts, environmentally friendly | Sustainable synthesis |

Exploration of Novel Reactivity and Cascade Transformations

The enone and quinoxaline moieties in this compound offer multiple reactive sites for further chemical transformations. Future research should aim to uncover novel reactivity patterns and develop cascade reactions to build molecular complexity efficiently.

C-H Functionalization: Direct C-H functionalization of the quinoxaline ring is a powerful tool for late-stage modification. Research into photocatalytic three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and hypervalent iodine(III) reagents could be extended to this compound to introduce novel substituents. nih.gov

Multicomponent Reactions: The development of new multicomponent reactions (MCRs) that incorporate this compound as a building block would enable the rapid synthesis of diverse and complex molecular scaffolds. nih.gov

Cascade Reactions: Investigating cascade reactions, such as azidoalkylation, initiated by the reactive α,β-unsaturated system is a promising area. nih.gov These reactions can lead to the formation of highly functionalized quinoxaline derivatives in a single step.

Cycloaddition Reactions: The dienophilic nature of the enone part of the molecule could be exploited in various cycloaddition reactions to construct novel polycyclic systems containing the quinoxaline motif.

Integration into Advanced Supramolecular Assemblies and Nanomaterials

Quinoxaline derivatives are known for their applications in materials science due to their electronic and photophysical properties. nih.govnih.gov Future work should explore the integration of this compound into functional supramolecular structures and nanomaterials.

Organic Light-Emitting Diodes (OLEDs): Given that quinoxalines are used as emissive or charge transport layers in OLEDs, this compound and its derivatives could be investigated for their electroluminescent properties. researchgate.net

Chemosensors: The quinoxaline scaffold is a component of some multifunctional chemosensors. nih.gov The enone functionality in the target molecule could act as a specific binding site, making it a candidate for the development of new chemosensors for ions or small molecules.

Self-Assembling Systems: The planar aromatic quinoxaline core and the polar ketone group could drive the self-assembly of these molecules into ordered supramolecular structures like nanofibers or micelles, potentially through enzymatic instruction. beilstein-journals.org

Nanoparticle Functionalization: The molecule could be used to functionalize the surface of nanoparticles, imparting specific photophysical or biological properties to the nanomaterial.

| Potential Application | Rationale | Key Structural Feature |

| Organic Electronics | Quinoxalines possess favorable electronic properties. nih.govnih.gov | Extended π-conjugated system |

| Chemosensors | The quinoxaline moiety can act as a fluorophore and the enone as a binding site. nih.gov | Quinoxaline ring and α,β-unsaturated ketone |

| Supramolecular Chemistry | Potential for directed self-assembly through non-covalent interactions. | Aromatic and polar groups |

High-Throughput Screening Methodologies for Functional Discovery

To accelerate the discovery of new applications for this compound and its analogues, high-throughput screening (HTS) methodologies are indispensable.

Synthesis Optimization: Microdroplet-based reaction platforms combined with mass spectrometry can be used for the high-throughput screening of reaction conditions to optimize the synthesis of quinoxaline derivatives, significantly reducing reaction times and improving yields. nih.govnih.govresearchgate.net This approach could be readily applied to the synthesis of this compound. nih.govnih.govresearchgate.net

Biological Screening: HTS methods are essential for evaluating the biological activity of large libraries of compounds. acs.org Derivatives of this compound could be screened against a wide range of biological targets, such as enzymes and receptors, to identify potential new therapeutic agents. acs.orgnih.gov For instance, screening for lipid accumulation inhibitory activity in hepatocytes has been performed for other quinoxaline derivatives. acs.org

Materials Discovery: Automated screening techniques can be employed to evaluate the photophysical and electronic properties of a library of derivatives, facilitating the discovery of new materials for applications in OLEDs or as organic semiconductors. nih.govnih.gov

| Screening Method | Application Area | Advantage |

| Microdroplet Reaction Screening | Synthetic Chemistry | Rapid optimization of reaction conditions, increased yields. nih.govnih.gov |

| In Vitro Biological Assays | Drug Discovery | Identification of novel biological activities and lead compounds. acs.orgnih.gov |

| Automated Photophysical Characterization | Materials Science | Fast evaluation of luminescent and electronic properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Quinoxalin-2-yl)but-3-en-2-one, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between quinoxaline-2-carbaldehyde and acetone under basic conditions. Optimization involves varying catalysts (e.g., NaOH, KOH), solvents (ethanol, DMF), and temperature (60–80°C). Monitoring reaction progress via TLC and isolating the product through recrystallization or column chromatography ensures purity. For analogs, α,β-unsaturated ketones are often prepared by analogous methods .

- Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:2 aldehyde:ketone), and pH control to minimize side products.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the enone structure (δ ~6–7 ppm for vinyl protons, ~200 ppm for ketone carbons). IR spectroscopy verifies C=O stretching (~1680 cm). Mass spectrometry (ESI/HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction with SHELX software refines the structure, resolving bond lengths and angles. SHELXL is preferred for small-molecule refinement due to its robustness and precision .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation.

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodology : Cross-validate data using complementary techniques:

- Dynamic NMR : Detect conformational flexibility or tautomerism affecting NMR signals.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental values.

- Twinned Crystallography : Use SHELXD/SHELXE to resolve twinning artifacts in X-ray data .

Q. What experimental designs are suitable for probing the reactivity of the α,β-unsaturated ketone moiety in this compound?

- Methodology :

- Michael Additions : React with nucleophiles (e.g., amines, thiols) under basic conditions. Monitor regioselectivity via LC-MS.

- Diels-Alder Reactions : Test with dienes (e.g., cyclopentadiene) to assess cycloaddition efficiency.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to determine reaction rates and activation parameters .

Q. How can computational tools like molecular docking predict the biological activity of this compound derivatives?

- Methodology :

- Target Selection : Focus on quinoxaline-associated targets (e.g., kinases, DNA topoisomerases).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with MD simulations (AMBER/GROMACS) to assess binding stability.

- SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on quinoxaline) with docking scores .

Q. What strategies can address low yields or side reactions during the synthesis of quinoxaline-enone hybrids?

- Methodology :

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or transition metals (Pd, Cu) for regiocontrol.

- Microwave Assistance : Reduce reaction time and improve yield via microwave-assisted synthesis.

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities and adjust reaction conditions (e.g., solvent polarity, temperature gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.